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Compound of Interest

Compound Name: 1-Phenylimidazole

Cat. No.: B1212854

This guide provides a comprehensive overview of the spectroscopic data for 1-
phenylimidazole, a significant heterocyclic compound with applications in medicinal chemistry
and materials science. The following sections detail its Nuclear Magnetic Resonance (NMR),
Infrared (IR), and Mass Spectrometry (MS) data, offering insights for researchers, scientists,
and professionals in drug development.

Molecular Structure

IUPAC Name: 1-phenyl-1H-imidazole Molecular Formula: CeHsN2 Molecular Weight: 144.17
g/mol [1][2] CAS Number: 7164-98-9[1][2]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a
molecule. For 1-phenylimidazole, both *H and 3C NMR provide characteristic signals that are
invaluable for structural confirmation.

1H NMR Data

The 'H NMR spectrum of 1-phenylimidazole in deuterated chloroform (CDCIs) exhibits distinct
signals for the protons of the imidazole and phenyl rings.

Table 1: *H NMR Spectroscopic Data for 1-phenylimidazole
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Chemical Shift (8)

Multiplicity Integration Assignment
ppm
7.86 S 1H H-2 (imidazole)
Phenyl-H & H-4, H-5
7.50-7.21 m 7H

(imidazole)

Source: Supporting Information For, 3a: 1-(phenyl)-1H-imidazole[3]

*C NMR Data

The 13C NMR spectrum provides information about the carbon skeleton of the molecule.

Table 2: 13C NMR Spectroscopic Data for 1-phenylimidazole

Chemical Shift (d) ppm

Assignment

137.2 C (ipso-phenyl)
135.5 C-2 (imidazole)
130.3 C-4 (imidazole)
129.8 C (para-phenyl)
127.4 C (meta-phenyl)
121.4 C (ortho-phenyl)
118.2 C-5 (imidazole)

Source: Supporting Information For, 3a: 1-(phenyl)-1H-imidazole[3]

It is important to note that in some cases, obtaining a complete 33C NMR spectrum for

imidazole derivatives can be challenging due to factors like tautomerization, which can lead to

peak broadening or the absence of certain signals.[4]

Infrared (IR) Spectroscopy
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IR spectroscopy is used to identify the functional groups present in a molecule by measuring
the absorption of infrared radiation.[5][6] The IR spectrum of 1-phenylimidazole shows
characteristic absorption bands corresponding to the vibrations of its aromatic rings and C-N
bonds.

Table 3: Key IR Absorption Bands for 1-phenylimidazole

Wavenumber (cm—?) Intensity Assignment
~3100-3000 Medium Aromatic C-H stretch
~1600, ~1500, ~1450 Strong-Medium Aromatic C=C stretching
~1300-1000 Strong C-N stretching

C-H out-of-plane bending

~750, ~690 Strong )
(monosubstituted benzene)

Note: The specific peak positions can be found in the gas-phase IR spectrum available on the
NIST WebBook.[7]

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions.
[8][9] Electron ionization (El) mass spectrometry of 1-phenylimidazole results in a molecular
ion peak and several fragment ions, which are useful for confirming the molecular weight and
aspects of the structure.

Table 4: Key Mass Spectrometry Data (Electron lonization) for 1-phenylimidazole

m/z Relative Intensity (%) Assignment

144 100 [M]* (Molecular lon)
117 ~60 [M - HCNJ*

90 ~20 [CeHsN]*

77 ~30 [CeHs]*
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Source: NIST WebBook, 1H-Imidazole, 1-phenyl-[2]

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

NMR Spectroscopy

Objective: To obtain high-resolution *H and 3C NMR spectra of 1-phenylimidazole.

Materials:

1-phenylimidazole

Deuterated chloroform (CDCIs) with 0.03% v/v tetramethylsilane (TMS)

NMR tubes (5 mm)

NMR spectrometer (e.g., 400 MHz)

Procedure:

o Sample Preparation: Dissolve approximately 5-10 mg of 1-phenylimidazole in about 0.6-0.7
mL of CDCls in a clean, dry vial.

o Transfer: Using a Pasteur pipette, transfer the solution to a 5 mm NMR tube.

e |nstrumentation:

o Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.

o Lock the spectrometer onto the deuterium signal of the solvent.

o Shim the magnetic field to achieve homogeneity.

e 1H NMR Acquisition:

o Acquire the *H NMR spectrum using standard parameters. A sufficient number of scans
should be averaged to obtain a good signal-to-noise ratio.
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e 13C NMR Acquisition:

o Acquire the proton-decoupled 13C NMR spectrum. A larger number of scans will be
required compared to the *H spectrum due to the lower natural abundance of the 13C
isotope.[10]

» Data Processing:

o

Apply Fourier transformation to the free induction decay (FID) to obtain the spectrum.

[¢]

Phase the spectrum and perform baseline correction.

[¢]

Calibrate the chemical shift scale using the TMS signal at 0.00 ppm.

[e]

Integrate the peaks in the *H NMR spectrum.

Infrared (IR) Spectroscopy

Objective: To obtain the Fourier-transform infrared (FTIR) spectrum of 1-phenylimidazole.
Method: Attenuated Total Reflectance (ATR)

Materials:

e 1-phenylimidazole (liquid or solid)

o FTIR spectrometer with an ATR accessory (e.g., with a diamond or zinc selenide crystal)[11]
e Solvent for cleaning (e.g., isopropanol)

Procedure:

o Background Spectrum: Record a background spectrum of the clean, empty ATR crystal.

» Sample Application: Place a small amount of 1-phenylimidazole directly onto the ATR
crystal. If it is a solid, ensure good contact by applying pressure with the anvil.

e Spectrum Acquisition: Acquire the IR spectrum. Typically, 16-32 scans are co-added to
improve the signal-to-noise ratio over a range of 4000-400 cm~1.[5]
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o Data Processing: The spectrum is typically displayed in terms of transmittance or
absorbance versus wavenumber (cm~1).

e Cleaning: Clean the ATR crystal thoroughly with a suitable solvent and a soft tissue.

Mass Spectrometry

Objective: To obtain the electron ionization (El) mass spectrum of 1-phenylimidazole.
Method: Gas Chromatography-Mass Spectrometry (GC-MS)[9]

Materials:

e 1-phenylimidazole

e A suitable volatile solvent (e.g., dichloromethane or methanol)

¢ GC-MS instrument equipped with an El source

Procedure:

o Sample Preparation: Prepare a dilute solution of 1-phenylimidazole in the chosen solvent
(approximately 1 mg/mL).

 Instrumentation Setup:

o Set the GC oven temperature program to ensure separation from any impurities and the
solvent.

o Set the MS parameters, including the ionization energy (typically 70 eV for El) and the
mass range to be scanned (e.g., m/z 40-200).

« Injection: Inject a small volume (e.g., 1 yL) of the sample solution into the GC inlet.

o Data Acquisition: The sample is vaporized, separated by the GC column, and then
introduced into the mass spectrometer’s ion source. The resulting mass spectrum is
recorded.
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+ Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to

confirm the structure.

Visualization of Analytical Workflow

The following diagrams illustrate the general workflow of spectroscopic analysis and the
complementary nature of these techniques for structural elucidation.

General Workflow of Spectroscopic Analysis

Sample Preparation

1-Phenylimidazole Sample

Dissolution in
Appropriate Solvent

Spectroscopic Analysis

NMR Spectroscopy
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!
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Structural Elucidation
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Caption: General workflow for spectroscopic analysis of a chemical compound.
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Caption: How different spectroscopic techniques provide complementary structural information.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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